molecular formula C13H8BrN3O B1196616 3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one CAS No. 55649-80-4

3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one

Cat. No. B1196616
CAS RN: 55649-80-4
M. Wt: 302.13 g/mol
InChI Key: CXBNGMLYZXDWOG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1,2,3-benzotriazin-4-one is a member of benzotriazines.

Scientific Research Applications

Thermolytic Decomposition

3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one, as part of the 1,2,3-benzotriazin-4-ones family, has been studied for its behavior under thermolytic decomposition. This research found that nuclear-substituted 1,2,3-benzotriazin-4-ones, when thermolysed, primarily produce 2-(o-aminophenyl)-3,1-benzoxazin-4-ones (Archer, Barker, & Smalley, 1973).

Synthesis of Nematicidal Compounds

A significant application of 3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one derivatives is in the synthesis of novel compounds with potential use as nematicides. These derivatives have shown high efficacy in controlling cucumber root-knot nematode disease caused by Meloidogyne incognita, with up to 100% control efficacy at certain concentrations (Wang, Chen, Deng, Li, & Xu, 2015).

Peptide Synthesis

The compound has also found utility in peptide synthesis. Specifically, a derivative of 1,2,3-benzotriazin-4-one, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, has been employed as an efficient coupling reagent in both solution and solid-phase peptide synthesis (Fan, Hao, & Ye, 1996).

Structural and Magnetic Studies

Studies on derivatives of 1,2,3-benzotriazin-4-one, such as imidazolo-fused 1,2,4-benzotriazinyl radicals, have provided insights into their structural and magnetic properties. These studies are crucial for understanding the magnetic susceptibility and exchange-coupling interactions in these compounds (Constantinides et al., 2014).

Synthesis of Heterocyclic Compounds

Another interesting application is in the synthesis of novel heterocyclic compounds. The related compound 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid has been used to prepare a series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

properties

CAS RN

55649-80-4

Product Name

3-(4-Bromophenyl)-1,2,3-benzotriazin-4-one

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H8BrN3O/c14-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)15-16-17/h1-8H

InChI Key

CXBNGMLYZXDWOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)Br

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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